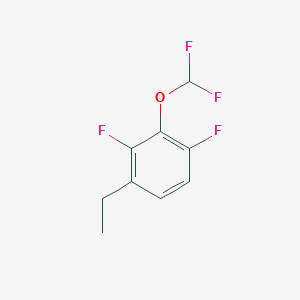
(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an amino group and ether linkages, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of Functional Groups: The tert-butyl group can be introduced via a tert-butyl esterification reaction. The amino group can be added through an amination reaction, and the ether linkages can be formed using Williamson ether synthesis.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of robust purification methods to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler amines.
Substitution: The ether linkages can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) or halides (NaX) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce simpler amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
作用機序
The mechanism of action of (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
(3R,5S)-tert-Butyl 3-amino-5-hydroxy-piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of the ether linkages.
(3R,5S)-tert-Butyl 3-amino-5-methoxy-piperidine-1-carboxylate: Similar structure but with a methoxy group instead of the (2-methoxyethoxy)methoxy group.
Uniqueness
The unique combination of functional groups in (3R,5S)-tert-Butyl 3-amino-5-((2-methoxyethoxy)methoxy)piperidine-1-carboxylate provides distinct reactivity and potential for chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H28N2O5 |
|---|---|
分子量 |
304.38 g/mol |
IUPAC名 |
tert-butyl (3R,5S)-3-amino-5-(2-methoxyethoxymethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O5/c1-14(2,3)21-13(17)16-8-11(15)7-12(9-16)20-10-19-6-5-18-4/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1 |
InChIキー |
IMQDJTFQCRDDCH-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OCOCCOC)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OCOCCOC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


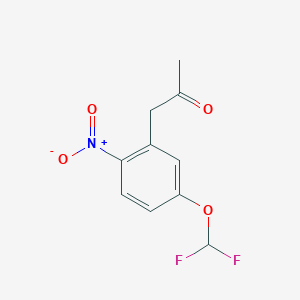
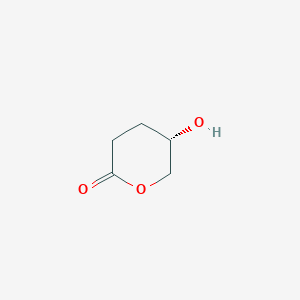


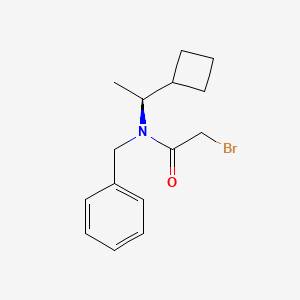
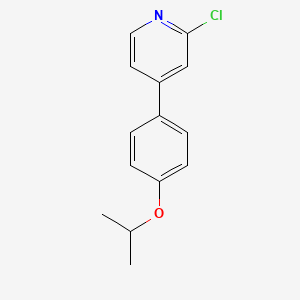
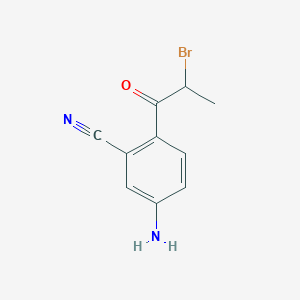
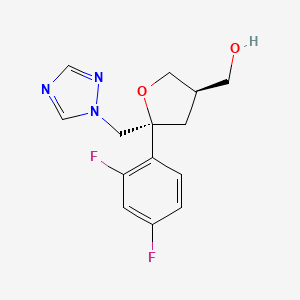
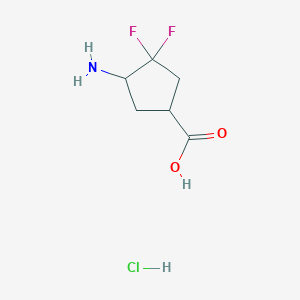

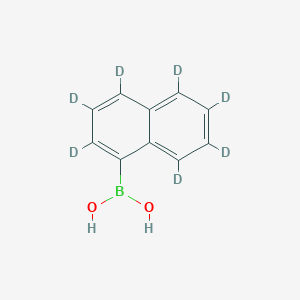
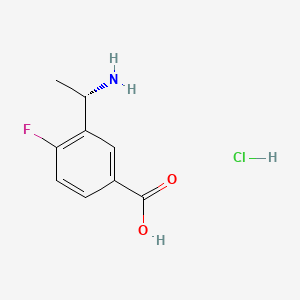
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
